molecular formula C15H15NO B8801242 N-(3,5-dimethylphenyl)benzamide CAS No. 25050-22-0

N-(3,5-dimethylphenyl)benzamide

Cat. No.: B8801242
CAS No.: 25050-22-0
M. Wt: 225.28 g/mol
InChI Key: PPCBJAXGIPETIF-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)benzamide is a benzamide derivative featuring a phenyl ring substituted with methyl groups at the 3- and 5-positions, attached to a benzoyl moiety. This compound has garnered attention in medicinal chemistry and agrochemical research due to its structural versatility and biological activity. Its synthesis typically involves coupling benzoic acid derivatives with 3,5-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC) or microwave-assisted methods . Key applications include its role as a photosynthesis inhibitor in chloroplasts and as a scaffold in tyrosinase inhibitor design .

Properties

CAS No.

25050-22-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-12(2)10-14(9-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

PPCBJAXGIPETIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
N-(3,5-dimethylphenyl)benzamide exhibits notable anticancer properties. In studies, it has been shown to inhibit the proliferation of various cancer cell lines. For instance, a synthesized analog demonstrated an IC50 value of 4.12 µM against certain cancer cells, indicating its potential as a chemotherapeutic agent . The compound's mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of this compound possess significant antibacterial and antifungal effects. For example, one derivative displayed a minimum inhibitory concentration (MIC) of 5.08 µM against fungal strains like Candida albicans and Aspergillus niger, showcasing its potential as an antifungal agent .

Mechanistic Insights

Biochemical Interactions
Studies have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to investigate the interactions of this compound with biological macromolecules. These studies reveal that the compound can form stable complexes with proteins, influencing their activity and stability. The presence of the 3,5-dimethylphenyl group enhances lipophilicity, facilitating interactions with lipid membranes and biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzamide structure can significantly influence its biological activity. For example:

Compound NameStructural FeaturesBiological Activity
N-(3-methylphenyl)benzamideMethyl group instead of dimethylAltered activity profile due to steric effects
4-chloro-N-(3,5-dimethylphenyl)benzamideChlorine at para positionEnhanced reactivity compared to ortho-substituted analogs
N-(4-hydroxy-3,5-dimethylphenyl)benzamideHydroxyl group substitutionImproved solubility and altered pharmacokinetics

These variations provide insights into how modifications can enhance or reduce biological efficacy.

Case Studies

Case Study 1: Antiparasitic Activity
A phenotypic screen identified derivatives related to this compound that exhibited potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One compound demonstrated an EC50 value of 0.001 µM in vitro and showed oral bioavailability in murine models . This highlights the potential for developing new treatments for parasitic diseases using this compound.

Case Study 2: Antibacterial Screening
Another study focused on a series of substituted benzamides related to this compound for their antibacterial properties. Compounds were tested against various Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to standard antibiotics . This underscores the compound's potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring significantly influence biological activity. For example:

  • N-(3,5-Dimethylphenyl)benzamide vs. N-(3,5-Difluorophenyl)benzamide :
    Both compounds exhibit potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM). However, the dimethyl groups donate electrons via hyperconjugation, enhancing lipophilicity, whereas fluorine atoms withdraw electrons, increasing polarity. This difference impacts membrane permeability and target binding .
  • N-(2,5-Dimethylphenyl)benzamide :
    Shifting methyl groups to the 2- and 5-positions reduces PET-inhibiting activity (IC50 >10 µM), highlighting the importance of para-substitution for optimal interaction with photosystem II .
Table 1: PET Inhibition Activity of Substituted Benzamides
Compound Substituent Positions IC50 (µM)
This compound 3,5-CH3 ~10
N-(3,5-Difluorophenyl)benzamide 3,5-F ~10
N-(2,5-Dimethylphenyl)benzamide 2,5-CH3 >10

Functional Group Modifications

Additional functional groups on the benzamide core alter biological and physicochemical properties:

  • 2-Amino-N-(3,5-dimethylphenyl)benzamide: The amino group introduces hydrogen-bonding capability, which may improve binding to enzymatic targets like tyrosinase. This derivative is explored in melanoma research for disrupting protein interactions .
Table 2: Physicochemical Properties of Modified Benzamides
Compound Substituent logP Melting Point (°C)
This compound None ~2.8 Not reported
4-Chloro-N-(3,5-dimethylphenyl)benzamide 4-Cl ~3.5 79–80
2-Amino-N-(3,5-dimethylphenyl)benzamide 2-NH2 ~1.9 Not reported

Complex Heterocyclic Derivatives

  • N-[2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide :
    The benzoxazole ring enhances rigidity and π-stacking interactions, improving affinity for kinase targets. This compound is investigated in cancer therapy .
  • N-(3-Isoxazolyl)-3,5-dimethylbenzamide : The isoxazole moiety introduces additional hydrogen-bond acceptors, modulating selectivity for neurological targets .

Preparation Methods

Reaction Mechanism and Standard Protocol

The traditional synthesis of N-(3,5-dimethylphenyl)benzamide involves the condensation of benzoyl chloride with 3,5-dimethylaniline. This reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,5-dimethylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the amide bond.

Typical Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct

  • Temperature : Room temperature (20–25°C)

  • Time : 2–4 hours

Procedure :

  • Dissolve 3,5-dimethylaniline (1.0 equiv) in DCM.

  • Add benzoyl chloride (1.1 equiv) dropwise under inert atmosphere.

  • Introduce TEA (1.2 equiv) to scavenge HCl.

  • Stir until completion (monitored by TLC).

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethanol/water) or column chromatography (hexanes:EtOAc).

Yield : 70–85% after purification.

Optimization and Side Reactions

Key variables influencing yield and purity include stoichiometry, solvent polarity, and base selection. Excess benzoyl chloride (1.1–1.2 equiv) ensures complete amine consumption, while polar aprotic solvents like THF enhance reaction rates. Side products, such as N-acylurea derivatives, may form if moisture is present, necessitating rigorous drying of reagents.

Catalytic Amidation Strategies

Copper-Catalyzed Coupling with Organoboron Reagents

A scalable alternative to classical methods employs copper(I) iodide (CuI) as a catalyst for the coupling of phenylboronic esters with isocyanates. This approach, reported by the Royal Society of Chemistry, avoids handling corrosive acid chlorides and enables modular synthesis.

Reaction Conditions :

  • Catalyst : CuI (20 mol%)

  • Base : Lithium tert-butoxide (LiOt-Bu, 1.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 140°C

  • Time : 16 hours

Procedure :

  • Combine phenylboronic ester (1.5 equiv) with 3,5-dimethylphenyl isocyanate (1.0 equiv).

  • Add CuI and LiOt-Bu in DMF under argon.

  • Heat at 140°C with stirring.

  • Cool, dilute with Et₂O, wash with brine, and concentrate.

  • Purify via column chromatography (hexanes:Et₂O).

Yield : 80% (gram-scale).

Advantages Over Classical Methods

  • Functional Group Tolerance : Tolerates electron-withdrawing and donating groups on both reactants.

  • Scalability : Demonstrated at 6 mmol scale without yield reduction.

  • Purity : Reduced byproduct formation compared to acid chloride routes.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance heat and mass transfer. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time10–15 minutesMinimizes decomposition
Temperature50–60°CBalances rate and side reactions
Catalyst Loading15 mol% CuICost-effective efficiency

Outcome : 90% yield with >99% purity via in-line HPLC monitoring.

Solvent and Waste Management

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in newer protocols, reducing environmental impact.

  • Byproduct Recycling : HCl from classical methods is captured as ammonium chloride for agricultural use.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Classical (DCM/TEA)70–8595–98Moderate
Cu-Catalyzed (DMF)80–9098–99High

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations reveal the Cu-catalyzed mechanism proceeds through a transmetallation step, where the boronic ester transfers the phenyl group to copper, followed by isocyanate insertion. The rate-determining step is nucleophilic attack by the amine (ΔG‡ = 25.6 kcal/mol).

Side Reaction Pathways

  • Classical Method : Hydrolysis of benzoyl chloride to benzoic acid (5–10% yield loss).

  • Catalytic Method : Homocoupling of boronic ester (suppressed by excess isocyanate).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,5-dimethylphenyl)benzamide with high purity?

  • Methodology : The compound can be synthesized via a two-step process: (1) coupling 3,5-dimethylaniline with benzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by (2) purification via recrystallization from ethanol or methanol. Key parameters include maintaining stoichiometric control (1:1 molar ratio) and monitoring reaction completion via TLC or HPLC . For reproducible yields (>75%), ensure thorough removal of unreacted starting materials using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from ethanol or methanol, and collect data using a diffractometer (e.g., Enraf–Nonius CAD-4). Refinement with SHELXL (via WinGX or OLEX2 suites) provides bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzamide and aryl rings typically ranges from 7–60°, depending on substituent effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm the amide linkage and substituent positions. Key signals include the amide proton (δ ~8–10 ppm, broad) and aromatic protons (δ ~6.5–7.5 ppm). IR spectroscopy verifies C=O stretching (~1650–1680 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ ~268.3) .

Advanced Research Questions

Q. How do meta-substituents (e.g., methyl groups) influence the crystal packing of this compound?

  • Methodology : SC-XRD analysis reveals that 3,5-dimethyl groups introduce steric hindrance, reducing intermolecular π-π stacking and promoting C–H···O/N hydrogen bonding. Compare lattice parameters (e.g., monoclinic P21/c space group, a = 8.039 Å, b = 20.003 Å) with analogs lacking methyl groups to quantify packing efficiency . Advanced refinement in SHELXL can model disorder in methyl groups .

Q. What strategies resolve contradictions in reported crystallographic data for substituted benzamides?

  • Methodology : Cross-validate datasets using structure validation tools (e.g., PLATON, CheckCIF). For example, discrepancies in intramolecular halogen bonding (Cl···O distances ~3.1–3.2 Å) may arise from temperature-dependent conformational flexibility. Re-refine data with updated software versions (SHELXL 2018+) and apply Hirshfeld surface analysis to resolve ambiguities .

Q. How can researchers design experiments to probe the electronic effects of 3,5-dimethyl substituents on amide reactivity?

  • Methodology : Perform Hammett studies using substituent constants (σₘ). Compare hydrolysis rates under acidic/basic conditions with unsubstituted benzamides. Computational methods (DFT, B3LYP/6-31G*) can model charge distribution, showing electron-donating methyl groups increase electron density on the amide nitrogen, reducing electrophilicity .

Q. What challenges arise in determining hydrogen-bonding networks in polymorphic forms of this compound?

  • Methodology : Use variable-temperature XRD to capture polymorph transitions. For example, the dominant N–H···O interaction (2.8–3.0 Å) may shift under thermal stress. Pair with solid-state NMR (¹⁵N CP-MAS) to track hydrogen bonding dynamics. Compare results with analogous structures (e.g., N-(3,5-dichlorophenyl)benzamide) to identify packing trends .

Q. How can hygroscopicity affect the reproducibility of physicochemical studies on this compound?

  • Methodology : Conduct dynamic vapor sorption (DVS) assays to quantify moisture uptake. Store crystals in desiccators with anhydrous CaCl₂. For DSC/TGA, use hermetically sealed pans to prevent artifact generation from adsorbed water. Cross-reference with IR spectra to detect hydrate formation .

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